4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
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Overview
Description
4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrazole ring, a phenyl group at the 1-position, and a pyrrolidinyl group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenyl Group: The phenyl group is usually introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added via nucleophilic substitution or reductive amination.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Continuous Flow Reactors: To enhance efficiency and scalability.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazole ring or the phenyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids from the pyrrolidinyl group.
Reduction: Formation of alcohols or amines from the pyrazole ring or phenyl group.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme mechanisms.
Receptor Binding Studies: Used in binding studies to understand receptor-ligand interactions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific biological pathways.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Industry
Agriculture: Potential use in developing agrochemicals for pest control.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity through hydrogen bonding and electrostatic interactions. The phenyl and pyrrolidinyl groups contribute to the compound’s overall hydrophobicity and steric properties, influencing its binding and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
- 4-bromo-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
- 4-methyl-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom at the 4-position significantly alters the compound’s electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl counterparts.
- Binding Affinity : The fluorine atom enhances binding affinity to biological targets, potentially increasing the compound’s efficacy in medicinal applications.
This detailed article provides a comprehensive overview of 4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2680534-15-8 |
---|---|
Molecular Formula |
C13H15ClFN3 |
Molecular Weight |
267.7 |
Purity |
95 |
Origin of Product |
United States |
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